molecular formula C22H26N4O2S B2792338 4-methoxy-N-((4-phenethyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide CAS No. 476447-97-9

4-methoxy-N-((4-phenethyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide

Cat. No.: B2792338
CAS No.: 476447-97-9
M. Wt: 410.54
InChI Key: WDFAKDHJVWDJCA-UHFFFAOYSA-N
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Description

4-methoxy-N-((4-phenethyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C22H26N4O2S and its molecular weight is 410.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Chemical Reactions Analysis

  • Types of Reactions

    • Oxidation: : The compound may undergo oxidation reactions affecting the sulfur-containing moiety.

    • Reduction: : Reduction of the nitro groups can be done using agents like hydrogen gas in the presence of a palladium catalyst.

    • Substitution: : Nucleophilic substitution reactions on the benzamide moiety.

  • Common Reagents and Conditions

    • Typical reagents include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction.

  • Major Products Formed

    • Products vary based on reaction conditions but can include oxidized or reduced forms of the starting material, as well as substitution derivatives.

Scientific Research Applications

  • Chemistry

    • As an intermediate in the synthesis of more complex molecules.

  • Biology

    • Potential use in studying enzyme interactions due to its triazole core.

  • Medicine

    • Possible applications in drug development, particularly for its potential anti-cancer properties.

  • Industry

    • Utilized in the formulation of advanced materials due to its unique chemical structure.

Mechanism of Action: The compound exerts its effects primarily through interaction with molecular targets such as enzymes or receptors. The triazole ring can bind to active sites of enzymes, inhibiting their activity. The benzamide group enhances binding affinity and specificity, modulating biological pathways.

Comparison with Similar Compounds

  • Uniqueness

    • The specific combination of a triazole core with phenethyl and propylthio groups attached to a benzamide moiety makes it unique.

  • Similar Compounds

    • 4-phenethyl-5-(propylthio)-1,2,4-triazole derivatives.

    • N-benzoyl-4-methoxybenzamide.

    • Each of these compounds shares structural similarities but may have different functional groups that alter their reactivity and applications.

There you go—your deep dive into 4-methoxy-N-((4-phenethyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide!

Properties

IUPAC Name

4-methoxy-N-[[4-(2-phenylethyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O2S/c1-3-15-29-22-25-24-20(26(22)14-13-17-7-5-4-6-8-17)16-23-21(27)18-9-11-19(28-2)12-10-18/h4-12H,3,13-16H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDFAKDHJVWDJCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NN=C(N1CCC2=CC=CC=C2)CNC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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